![molecular formula C5H9NOS B1330277 Tetrahydrothiopyran-4-one oxime CAS No. 6309-59-7](/img/structure/B1330277.png)
Tetrahydrothiopyran-4-one oxime
Overview
Description
Tetrahydrothiopyran-4-one oxime is an organic compound with the chemical formula C5H9NOS . It is a colorless to pale yellow crystalline solid . It is a cyclic carbonyl compound used as a reactant in the stereoselective preparation of [aryl (nitro)ethyl] carbonyl compounds via asymmetric Michael addition to nitroolefins catalyzed by chiral pyrrolidine-pyridine conjugate bases .
Synthesis Analysis
The synthesis of Tetrahydro-4H-pyran-4-one involves adding tetrahydropyran-4-one to a mixed solvent of toluene and methanol, followed by hydrogenation at room temperature. The filtrate is then concentrated to dryness, and the product is obtained through rectification .Molecular Structure Analysis
The molecular structure of Tetrahydrothiopyran-4-one oxime is represented by the SMILES string ON=C1CCSCC1 . Its molecular weight is 131.20 .Chemical Reactions Analysis
Tetrahydro-4H-thiopyran-4-one has been used in the preparation of meso 1,9-diketones. It has been utilized in various condensation reactions for the preparation of dipeptides, spiroimidazolones, and tetrahydrocarbazoles and α-hydroxy esters .Physical And Chemical Properties Analysis
Tetrahydrothiopyran-4-one oxime is a solid at room temperature . Its empirical formula is C5H9NOS, and it has a molecular weight of 131.20 . The compound’s InChI string is 1S/C5H9NOS/c7-6-5-1-3-8-4-2-5/h7H,1-4H2 .Scientific Research Applications
Based on the information gathered from various scientific sources, here is a comprehensive analysis of the scientific research applications of Tetrahydrothiopyran-4-one oxime, focusing on six unique applications:
Condensation Reactions
Tetrahydrothiopyran-4-one oxime is utilized in condensation reactions for the preparation of various compounds such as dipeptides, spiroimidazolones, and tetrahydrocarbazoles .
Antifungal Activity
Derivatives of Tetrahydrothiopyran-4-one oxime have been studied for their antifungal properties, particularly in O-benzyl ethers of oximes .
Synthesis of Tetrahydro-4H-thiopyran-4-ones
A one-pot method using Tetrahydrothiopyran-4-one oxime has been developed for the synthesis of tetrahydro-4H-thiopyran-4-ones, which are valuable intermediates in organic synthesis .
Aldol Reaction Diastereoselectivity
The compound has been used to study the diastereoselectivity of aldol reactions, which is important for creating specific stereoisomers in chemical synthesis .
Preparation of Meso 1,9-Diketones
It has been used in the preparation of meso 1,9-diketones, which are useful intermediates in various chemical syntheses .
Catalytic Epoxidation of Olefins
Tetrahydrothiopyran-4-one oxime has been used in situ for the catalytic epoxidation of olefins, a reaction important for introducing epoxide groups into organic molecules .
Mechanism of Action
Safety and Hazards
Tetrahydrothiopyran-4-one oxime may cause skin irritation and serious eye irritation. It may also cause respiratory irritation if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and protective measures such as wearing gloves, protective clothing, eye protection, and face protection are advised .
properties
IUPAC Name |
N-(thian-4-ylidene)hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NOS/c7-6-5-1-3-8-4-2-5/h7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSBAVVPGULZOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50285380 | |
Record name | N-Thian-4-ylidenehydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50285380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6309-59-7 | |
Record name | 6309-59-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41600 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Thian-4-ylidenehydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50285380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.